2-[1-methyl-8-(3-methylphenyl)-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetamide
Beschreibung
Eigenschaften
IUPAC Name |
2-[4-methyl-6-(3-methylphenyl)-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N6O3/c1-14-7-6-10-16(11-14)29-17(15-8-4-3-5-9-15)12-27-19-20(25-22(27)29)26(2)23(32)28(21(19)31)13-18(24)30/h3-12H,13H2,1-2H3,(H2,24,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICHIOGDXUGHRLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)N)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
The synthesis of 2-[1-methyl-8-(3-methylphenyl)-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetamide involves several steps, typically starting with the preparation of the imidazo[1,2-g]purine core. This can be achieved through a series of cyclization reactions involving appropriate precursors. The reaction conditions often require the use of catalysts, such as palladium or platinum, and may involve high temperatures and pressures to facilitate the formation of the desired product.
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. These methods are optimized to minimize waste and reduce production costs while maintaining high purity standards.
Analyse Chemischer Reaktionen
2-[1-methyl-8-(3-methylphenyl)-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using reagents such as halogens or alkylating agents. These reactions often require the presence of a catalyst or specific reaction conditions to proceed efficiently.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the functional groups or aromatic rings present in the compound.
Wissenschaftliche Forschungsanwendungen
2-[1-methyl-8-(3-methylphenyl)-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving abnormal cell growth or infections.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialized chemicals with specific properties.
Wirkmechanismus
The mechanism of action of 2-[1-methyl-8-(3-methylphenyl)-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in various cellular processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular function and activity.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
*Predicted values based on structural analogs.
Key Structural Differences and Implications
The 8-acetic acid in ’s compound introduces polarity, favoring aqueous solubility but limiting blood-brain barrier penetration compared to the acetamide group .
Hydrogen-Bonding Capacity: The 3-acetamide in the target compound offers dual H-bond donor/acceptor properties, unlike the carboxamide in ’s imidazo-pyridines, which primarily act as acceptors .
Steric Effects :
- The 7-phenyl group in the target compound may induce steric hindrance in flat binding sites (e.g., kinase ATP pockets), contrasting with smaller substituents like 7-methyl in ’s analog .
Kinase Inhibition Profiles
- Target Compound : Preliminary docking studies suggest strong affinity for CDK2 (cyclin-dependent kinase 2) due to the imidazo-purine core’s ability to mimic adenine . The 3-methylphenyl group at position 8 may occupy a hydrophobic subpocket.
- ’s Imidazo-pyridines : Exhibit selectivity for ALK5 kinase (IC50 ~50 nM) via carboxamide-mediated interactions with catalytic lysine residues .
Solubility and Bioavailability
- The 8-(2-hydroxyphenyl) analog () shows 2-fold higher aqueous solubility than the target compound, attributed to phenolic -OH H-bonding .
- Diphenyl-substituted analogs () demonstrate reduced solubility but increased plasma protein binding, prolonging half-life .
Metabolic Stability
- Methyl groups at positions 1 and 3 (target compound and ) reduce CYP450-mediated oxidation compared to unsubstituted imidazo-purines .
Biologische Aktivität
2-[1-Methyl-8-(3-methylphenyl)-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of imidazopyrimidine derivatives which are known for their diverse pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C23H22N4O3 |
| Molecular Weight | 402.45 g/mol |
| IUPAC Name | 2-[1-methyl-8-(3-methylphenyl)-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetamide |
| InChI Key | [Specific InChI Key Here] |
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazopyrimidine derivatives. For instance:
- In vitro Studies : Compounds similar to 2-[1-methyl-8-(3-methylphenyl)-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetamide have shown significant cytotoxic effects against various cancer cell lines. For example, compounds with similar structures were found to inhibit growth in MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells with IC50 values ranging from 2.43 to 14.65 μM .
The mechanism of action for these compounds often involves:
- Enzyme Inhibition : Many imidazopyrimidine derivatives act as inhibitors for specific enzymes involved in cancer cell proliferation.
- Receptor Binding : These compounds can bind to receptors that modulate cellular signaling pathways associated with tumor growth and survival.
Case Studies
- Study on Microtubule Destabilization : A related compound demonstrated microtubule destabilizing activity at concentrations of 20 μM, indicating its potential as a therapeutic agent targeting cytoskeletal dynamics in cancer cells .
- Apoptosis Induction : Research has shown that certain derivatives can induce apoptosis in cancer cells by enhancing caspase activity and causing morphological changes indicative of programmed cell death .
Toxicity and Selectivity
While exploring the biological activity of these compounds, it is crucial to assess their toxicity profiles and selectivity towards cancerous versus non-cancerous cells. The selectivity index provides insight into the therapeutic window of these compounds:
| Compound | IC50 (Cancer Cell Line) | IC50 (Non-Cancer Cell Line) | Selectivity Index |
|---|---|---|---|
| Compound A | 5 μM | 20 μM | 4 |
| Compound B | 10 μM | 30 μM | 3 |
This table illustrates the importance of selectivity in drug design to minimize off-target effects while maximizing therapeutic efficacy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
